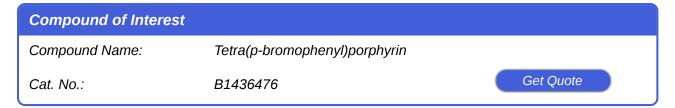


# Structure and characterization of Tetra(p-bromophenyl)porphyrin

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to 5,10,15,20-Tetra(p-bromophenyl)porphyrin

This technical guide provides a comprehensive overview of the structure, characterization, and synthesis of 5,10,15,20-**Tetra(p-bromophenyl)porphyrin** (T(p-Br)PP). It is intended for researchers, scientists, and drug development professionals who utilize porphyrin-based compounds in their work. The guide details key physicochemical properties, spectroscopic data, and experimental protocols, with a focus on its application in photodynamic therapy.

# **Molecular Structure and Properties**

5,10,15,20-**Tetra(p-bromophenyl)porphyrin**, also known as meso-Tetra(p-bromophenyl)porphine, is a synthetic halogenated porphyrin.[1] It consists of a central porphine macrocycle with four p-bromophenyl groups attached at the meso positions. The X-ray crystal structure reveals a planar macrocycle with the four bromophenyl rings oriented almost orthogonally to the porphyrin core.[2] This symmetrical structure is fundamental to its unique photophysical and chemical properties.

Table 1: General Properties of Tetra(p-bromophenyl)porphyrin

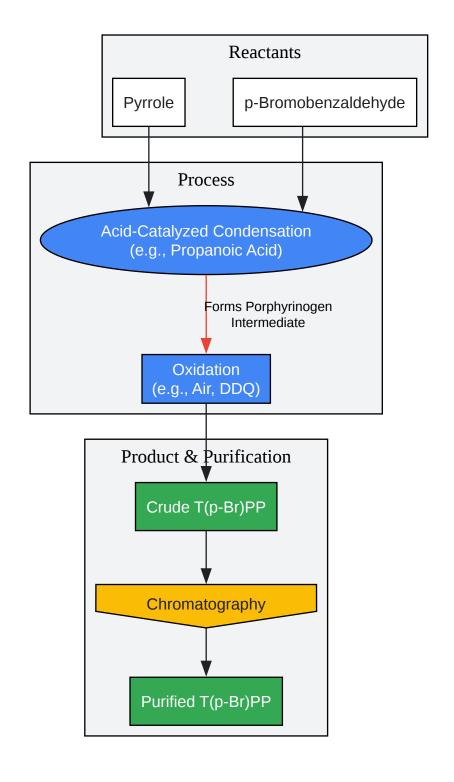


Property	Value	Reference(s)	
Chemical Name	21H,23H-Porphine, 5,10,15,20-tetrakis(4- bromophenyl)-	[3]	
Molecular Formula	C44H26Br4N4	[3][4][5]	
Molecular Weight	930.32 g/mol	[3][4][6]	
CAS Number	29162-73-0	[3][4][5]	
Appearance	Purple to Dark Purple Solid/Crystal	[1][3][7]	
Solubility	Slightly soluble in Chloroform and Methanol	[1]	

## **Synthesis**

The synthesis of T(p-Br)PP is typically achieved through the condensation of p-bromobenzaldehyde with pyrrole under acidic conditions, a method known as the Lindsey synthesis. This reaction can be performed using conventional heating or microwave-assisted techniques, with reported yields ranging from 55% to 78%.[2] Post-synthetic modifications can also be performed, for instance, by using T(p-Br)PP as a precursor for palladium-catalyzed cross-coupling reactions to introduce other functional groups.[8]





Click to download full resolution via product page

General workflow for the synthesis of T(p-Br)PP.

### **Characterization Data**



The characterization of T(p-Br)PP relies on standard analytical techniques to confirm its structure and purity. The data below is compiled from various literature sources.

Table 2: Spectroscopic and Spectrometric Data for T(p-Br)PP

Technique	Parameter	Value	Reference(s)
UV-Vis	Soret Band (λmax)	419-420 nm (in CHCl₃)	[7]
Q-Bands (λmax)	~515, 550, 590, 650 nm	[9]	
¹H NMR	β-pyrrolic (s)	8.8-8.9 ppm	[2][10]
ortho-phenyl (d)	~8.1 ppm	[2][10]	_
meta-phenyl (d)	~7.9 ppm	[2][10]	_
NH (s, broad)	-2.7 to -2.9 ppm	[2][11]	_
Mass Spec.	Monoisotopic Mass	925.88910 g/mol	[12]
Molecular Ion Peak	Consistent with C44H26Br4N4	[2][13]	

Note: NMR chemical shifts (ppm) are typically referenced to TMS in CDCl<sub>3</sub>. The exact peak positions and multiplicities may vary slightly based on solvent and instrument.

# Experimental Protocols Synthesis Protocol (Lindsey Condensation)

- Reaction Setup: In a round-bottom flask, dissolve p-bromobenzaldehyde (4 equivalents) and pyrrole (4 equivalents) in propanoic acid.
- Condensation: Heat the mixture to reflux for approximately 30-60 minutes. The solution will turn dark.
- Oxidation: Cool the reaction mixture to room temperature and expose it to air (by stirring vigorously or bubbling air through the solution) to oxidize the porphyrinogen intermediate to



the porphyrin.

- Isolation: Remove the solvent under reduced pressure. The resulting dark purple solid is the crude product.
- Purification: Purify the crude solid using column chromatography (typically silica gel with a solvent system like dichloromethane/hexane) to yield the pure T(p-Br)PP.

#### **Characterization Protocols**

- UV-Vis Spectroscopy:
  - Prepare a dilute solution of T(p-Br)PP in a suitable solvent (e.g., chloroform or dichloromethane).
  - Use a quartz cuvette with a 1 cm path length.
  - Record the absorption spectrum from approximately 350 nm to 750 nm.
  - Identify the characteristic Soret band (a strong absorption around 420 nm) and the weaker
     Q-bands in the 500-700 nm region.[9][14]
- ¹H NMR Spectroscopy:
  - Dissolve approximately 4-5 mg of purified T(p-Br)PP in ~0.5 mL of deuterated chloroform (CDCl<sub>3</sub>).[11]
  - Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
  - Analyze the key resonances: the shielded N-H protons upfield around -2.9 ppm, and the deshielded pyrrole and phenyl protons downfield between 7.5 and 9.0 ppm.[2][11]
- Mass Spectrometry:
  - Prepare a dilute solution of the sample in a suitable solvent for ionization.
  - Use Electrospray Ionization (ESI) or a similar soft ionization technique to avoid fragmentation.

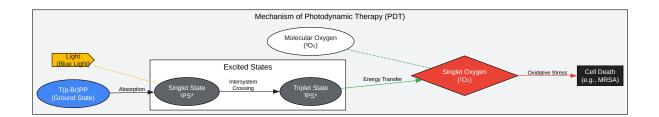


 Analyze the resulting spectrum for the molecular ion peak corresponding to the calculated molecular weight of T(p-Br)PP.[13]

# Applications in Drug Development: Photodynamic Therapy

T(p-Br)PP has garnered significant interest as a photosensitizer for photodynamic therapy (PDT).[15] PDT is a non-invasive therapeutic strategy that uses a photosensitizer, a specific wavelength of light, and oxygen to generate cytotoxic reactive oxygen species (ROS) that can kill target cells, such as cancer cells or drug-resistant bacteria.[9][16]

Upon excitation with light (e.g., blue light), T(p-Br)PP transitions from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state.[15] This triplet-state photosensitizer can then transfer its energy to molecular oxygen ( $^{3}O_{2}$ ), generating highly reactive singlet oxygen ( $^{1}O_{2}$ ), a primary mediator of PDT-induced cell death.[16] Studies have demonstrated that T(p-Br)PP-mediated PDT is effective against drug-resistant bacteria like MRSA by inducing ROS, rupturing cell membranes, and inhibiting biofilm formation.[9][15]



Click to download full resolution via product page

Mechanism of T(p-Br)PP as a photosensitizer in PDT.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. meso-Tetra (p-bromophenyl) porphine | 29162-73-0 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Tetra(p-bromophenyl)porphyrin [webbook.nist.gov]
- 5. meso-Tetra (p-bromophenyl) porphine | [frontierspecialtychemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 5,10,15,20-Tetrakis(4-bromophenyl)porphyrin 29162-73-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. Synthesis of meso-Extended Tetraaryl Porphyrins PMC [pmc.ncbi.nlm.nih.gov]
- 9. Blue light-activated 5,10,15,20-tetrakis(4-bromophenyl)porphyrin for photodynamic eradication of drug-resistant Staphylococcus aureus PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Ultraviolet—visible spectroscopy Wikipedia [en.wikipedia.org]
- 15. Blue light-activated 5,10,15,20-tetrakis(4-bromophenyl)porphyrin for photodynamic eradication of drug-resistant Staphylococcus aureus RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Structure and characterization of Tetra(p-bromophenyl)porphyrin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1436476#structure-and-characterization-of-tetra-p-bromophenyl-porphyrin]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com